molecular formula C19H19ClN2O4S3 B11408616 4-[(4-Chlorophenyl)sulfonyl]-5-[ethylbenzylamino]-2-(methylsulfonyl)-1,3-thiaz ole

4-[(4-Chlorophenyl)sulfonyl]-5-[ethylbenzylamino]-2-(methylsulfonyl)-1,3-thiaz ole

Cat. No.: B11408616
M. Wt: 471.0 g/mol
InChI Key: BTUVPZPYPLYYNM-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-5-[ethylbenzylamino]-2-(methylsulfonyl)-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-5-[ethylbenzylamino]-2-(methylsulfonyl)-1,3-thiazole involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-[(4-Chlorophenyl)sulfonyl]-5-[ethylbenzylamino]-2-(methylsulfonyl)-1,3-thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can lead to the formation of benzoic acid derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. . Additionally, it can be used in the development of new drugs and therapeutic agents. In the industrial sector, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-5-[ethylbenzylamino]-2-(methylsulfonyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfonyl and amino groups in its structure allow it to form strong interactions with enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfonyl]-5-[ethylbenzylamino]-2-(methylsulfonyl)-1,3-thiazole can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, and abafungin These compounds share the thiazole ring structure but differ in their functional groups and overall molecular structure

Properties

Molecular Formula

C19H19ClN2O4S3

Molecular Weight

471.0 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-N-ethyl-2-methylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C19H19ClN2O4S3/c1-3-22(13-14-7-5-4-6-8-14)18-17(21-19(27-18)28(2,23)24)29(25,26)16-11-9-15(20)10-12-16/h4-12H,3,13H2,1-2H3

InChI Key

BTUVPZPYPLYYNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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